N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide, also known as CPP-115, is a compound that has gained attention for its potential as a treatment for various neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that works by inhibiting the enzyme GABA transaminase. CPP-115 has been shown to be a more potent inhibitor of GABA transaminase than vigabatrin, and it has been studied for its potential to treat conditions such as addiction, anxiety, and depression.
Mécanisme D'action
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures. Additionally, increased GABA levels have been associated with reduced anxiety and improved mood.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels, it has been shown to increase the levels of several other neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects may be responsible for its ability to reduce drug-seeking behavior and improve mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide in lab experiments is its specificity for GABA transaminase. This allows researchers to study the effects of GABA inhibition without affecting other enzymes or neurotransmitters. However, one limitation of using N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide. One area of interest is its potential as a treatment for alcohol addiction, as it has been shown to reduce alcohol consumption in animal models. Additionally, there is interest in studying the effects of N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide on cognitive function, particularly in conditions such as Alzheimer's disease. Finally, there is potential for N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide to be used in combination with other drugs to enhance their effectiveness, particularly in the treatment of addiction.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide involves several steps, starting with the reaction of cyclohexylamine with ethyl chloroacetate to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with piperazine and sodium hydride to form N-cyclohexyl-2-(4-piperazin-1-yl)acetamide. Finally, this compound is acylated with propanoyl chloride to form N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide.
Applications De Recherche Scientifique
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide has been the subject of several scientific studies, particularly in the field of addiction research. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine addiction. N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide has also been studied for its potential to treat anxiety and depression, as well as for its effects on cognitive function.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-2-15(20)18-10-8-17(9-11-18)12-14(19)16-13-6-4-3-5-7-13/h13H,2-12H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHUMSSPPJBPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-propanoylpiperazin-1-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.